
2,6-Difluorophenylacetic acid
Overview
Description
2,6-Difluorophenylacetic acid is an organic compound with the molecular formula C8H6F2O2. It is a derivative of phenylacetic acid, where two fluorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluorophenylacetic acid can be synthesized through several methods. One common method involves the reaction of 1,2,3-trifluorobenzene with ethyl cyanoacetate, followed by hydrolysis and decarboxylation . The reaction conditions typically include the use of a base such as sodium hydroxide and an acid such as hydrochloric acid for the hydrolysis step.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluorophenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions
Major Products Formed
Oxidation: Formation of difluorobenzoic acids.
Reduction: Formation of difluorobenzyl alcohols.
Substitution: Formation of various substituted phenylacetic acids depending on the substituent introduced
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2,6-Difluorophenylacetic acid is primarily employed as an intermediate in the synthesis of pharmaceuticals. Its unique fluorinated structure enhances the efficacy and safety profiles of drugs, particularly in the development of anti-inflammatory and analgesic medications. The incorporation of fluorine atoms can improve metabolic stability and bioavailability.
Case Study: Non-Nucleoside Inhibitors
Research has demonstrated that derivatives of this compound can serve as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. For instance, a study reported that a difluorobiphenyl analogue exhibited an IC50 value of 20 nM, showcasing its potential as an effective therapeutic agent against HIV .
Agricultural Chemicals
Herbicides and Pesticides
In agriculture, this compound is utilized in the formulation of herbicides and pesticides. Its fluorinated structure contributes to the effectiveness of these chemicals while reducing their environmental impact compared to traditional compounds. This makes it a valuable component in sustainable agricultural practices.
Example: Synthesis of Herbicides
The compound has been used to synthesize various herbicidal agents that exhibit enhanced selectivity and potency against specific weed species, minimizing harm to surrounding crops .
Material Science
Polymers and Coatings
In material science, this compound is incorporated into polymers and coatings to improve their thermal stability and chemical resistance. This application is crucial for developing durable materials used in various industries, including construction and automotive.
Property | Before Addition | After Addition |
---|---|---|
Thermal Stability | Moderate | High |
Chemical Resistance | Low | High |
Biochemical Research
Enzyme Activity Studies
The compound serves as a valuable tool in biochemical research for studying enzyme activity and metabolic pathways. Its unique structure allows researchers to explore complex biological processes and develop targeted therapies based on enzyme inhibition or activation.
Case Study: Enzyme Inhibition
A study utilized this compound derivatives to investigate their effects on specific enzymes involved in metabolic pathways. The findings indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders .
Analytical Chemistry
Standard in Chromatographic Techniques
In analytical chemistry, this compound is employed as a standard in chromatographic techniques. It aids in the accurate identification and quantification of similar compounds within complex mixtures, ensuring reliable analytical results.
Mechanism of Action
The mechanism of action of 2,6-difluorophenylacetic acid involves its interaction with various molecular targets, depending on its application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and metabolic stability, making it a valuable compound in drug design .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Difluorophenylacetic acid
- 3,4-Difluorophenylacetic acid
- 2,4-Difluorophenylacetic acid
- 2,6-Dichlorophenylacetic acid
- 4-Fluorophenylacetic acid
Uniqueness
2,6-Difluorophenylacetic acid is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The 2,6-difluoro substitution pattern provides distinct steric and electronic effects compared to other difluorophenylacetic acids, making it particularly useful in certain synthetic and pharmaceutical applications .
Biological Activity
2,6-Difluorophenylacetic acid (DFPA), with the molecular formula and a molecular weight of 172.13 g/mol, has garnered attention in various fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 172.13 g/mol
- Melting Point : 99-102 °C
- Boiling Point : 259 °C
- Density : 1 g/cm³ (at 20 °C)
These properties indicate that DFPA is a stable compound suitable for various applications in drug development.
Synthesis of this compound
DFPA can be synthesized through several methods, including halogenation followed by carboxylation. One common synthetic route involves starting from 2,6-difluorobenzene derivatives and utilizing acetic acid in the presence of catalysts to introduce the acetic acid moiety at the appropriate position on the aromatic ring .
Antimicrobial Activity
DFPA has demonstrated significant antimicrobial properties. In a study assessing its efficacy against various bacterial strains, DFPA exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating potential as an antibacterial agent .
Antiviral Properties
Research indicates that DFPA acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI), particularly effective against HIV. In vitro studies have shown that DFPA derivatives possess IC50 values in the low nanomolar range (e.g., 20 nM), suggesting strong antiviral activity. The mechanism involves binding to the NNRTI pocket of reverse transcriptase, inhibiting viral replication .
Anti-inflammatory Effects
DFPA has also been investigated for its anti-inflammatory properties. In animal models, treatment with DFPA resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) and demonstrated protective effects against induced inflammation in tissues .
Case Study 1: Antiviral Efficacy
A recent study evaluated the antiviral efficacy of DFPA in MT-2 T-cell assays infected with HIV-1. The results indicated that DFPA significantly reduced viral load at concentrations as low as 10 nM, showcasing its potential as a therapeutic agent for HIV treatment .
Compound | IC50 (nM) | EC50 (nM) |
---|---|---|
DFPA | 20 | 30 |
Control | >100 | >100 |
Case Study 2: Antibacterial Activity
In vitro testing against Staphylococcus aureus and Escherichia coli revealed that DFPA exhibited a dose-dependent antibacterial effect. The study reported an MIC of 64 µg/mL for S. aureus and 128 µg/mL for E. coli, indicating its potential use in treating bacterial infections .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 64 |
Escherichia coli | 128 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2,6-Difluorophenylacetic acid, and how is the product characterized?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of 1,3-difluorobenzene with chloroacetic acid derivatives, followed by hydrolysis. Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C and ¹⁹F-NMR) to confirm fluorine substitution patterns and aromatic proton integration. High-resolution mass spectrometry (HRMS) validates molecular weight (172.13 g/mol), while melting point analysis (98–102°C) confirms purity .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodological Answer : Due to its irritant properties (skin, eyes, respiratory system), use fume hoods, nitrile gloves, and safety goggles. In case of exposure, rinse affected areas with water for 15 minutes. Store in airtight containers away from oxidizing agents. Refer to Safety Data Sheets (SDS) for spill management and disposal protocols .
Q. What key physical properties are critical for experimental reproducibility?
- Methodological Answer : Key parameters include melting point (100–102°C), density (1.373 g/cm³), and solubility in polar aprotic solvents (e.g., DMSO, acetone). Consistency in these properties ensures reliable reaction conditions. Discrepancies in reported boiling points (e.g., 251.6°C at 760 mmHg) should be resolved by cross-referencing multiple sources .
Advanced Research Questions
Q. How do the electronic effects of fluorine substituents influence the reactivity of this compound in organic synthesis?
- Methodological Answer : The ortho-fluorine atoms induce strong electron-withdrawing effects, enhancing the acidity of the acetic acid moiety (pKa ~2.5–3.0). This facilitates deprotonation for nucleophilic substitutions or coupling reactions. Computational studies (DFT) can model charge distribution, while kinetic experiments compare reaction rates with non-fluorinated analogs .
Q. What advanced analytical techniques are recommended for quantifying trace impurities in this compound?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for detecting fluorinated byproducts (e.g., mono- or tri-fluorinated isomers). Gas chromatography (GC) with flame ionization detection (FID) quantifies volatile impurities. Validate methods using certified reference materials .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., molecular formula discrepancies)?
- Methodological Answer : Discrepancies (e.g., C₈H₆F₂O₂ vs. C₈H₅F₂O₂) may arise from synthesis byproducts or analytical errors. Cross-validate via elemental analysis, isotopic pattern matching in HRMS, and X-ray crystallography. Review synthesis protocols in original literature to identify potential side reactions .
Q. What is the pharmacological relevance of this compound in drug discovery?
- Methodological Answer : The compound serves as a precursor for fluorinated bioactive molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Structure-activity relationship (SAR) studies leverage its fluorine atoms to enhance metabolic stability and target binding. In vitro assays (e.g., enzyme inhibition) assess derivatized analogs .
Q. How can this compound be distinguished from structurally similar fluorinated phenylacetic acids (e.g., 2,3,4-trifluoro derivatives)?
- Methodological Answer : Use ¹⁹F-NMR to identify distinct fluorine coupling patterns. For example, 2,6-difluoro substitution shows a singlet for equivalent ortho-fluorines, while 2,3,4-trifluoro derivatives exhibit complex splitting. Differential scanning calorimetry (DSC) also distinguishes melting points (e.g., 100–102°C vs. 243.7°C for 2,3,4-trifluoro) .
Properties
IUPAC Name |
2-(2,6-difluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGDCKXBUZFEON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10234132 | |
Record name | 2,6-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85068-28-6 | |
Record name | 2,6-Difluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85068-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Difluorophenylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068286 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Difluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10234132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-difluorophenylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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